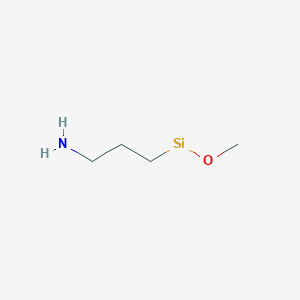

3-Aminopropylmethoxysilane

Description

Hydrolysis and Condensation Pathways

The primary reaction pathway for 3-aminopropylmethoxysilane involves the hydrolysis of its methoxy (B1213986) groups in the presence of water to form silanol (B1196071) groups (Si-OH). This is followed by the condensation of these silanol groups with other silanols or with hydroxyl groups on a substrate surface, resulting in the formation of stable siloxane (Si-O-Si) bonds.

The choice of solvent significantly impacts the kinetics of both hydrolysis and condensation of this compound.

Aqueous vs. Organic Solvents: In aqueous solutions, water acts as the reactant for hydrolysis. The presence of a large amount of water can lead to fast hydrolysis, but it may also delay self-condensation reactions, leaving many Si-OH groups un-condensed. daneshyari.comresearchgate.net Conversely, in organic solvents like toluene, the formation of thicker, multilayered, and less stable films of aminosilanes has been observed compared to the thinner and more stable layers formed from aqueous solutions. acs.org The use of ethanol as a solvent can lead to the solvolysis of Si-O-Si bonds at a rate faster than the condensation reaction, which can result in lower polymerization. nih.govnih.gov

Presence of Ethanol: The addition of ethanol to an aqueous solution can delay the hydrolysis rate. daneshyari.comresearchgate.net In an 80:20 w/w ethanol/water mixture, the silanols produced are less stable and more susceptible to self-condensation compared to those produced in pure water. bohrium.com This is because ethanol can compete with water molecules in the hydrolysis and condensation reactions. daneshyari.com Increasing the ratio of ethanol leads to a delay in the hydrolysis rate. daneshyari.comresearchgate.net Studies on similar silanes have shown that increasing water content in the reaction solvent can hinder self-condensation for amino-bearing silanes. acs.org

Table 1: Effect of Solvent on this compound Hydrolysis and Condensation

| Solvent System | Effect on Hydrolysis | Effect on Condensation | Resulting Film Characteristics |

|---|---|---|---|

| Aqueous | Fast | Delayed self-condensation | Thinner, more stable layers acs.org |

| Organic (e.g., Toluene) | Slower (dependent on water trace) | Can lead to multilayer formation | Thicker, less stable multilayers acs.org |

| Ethanol/Water Mixture | Delayed compared to pure water daneshyari.comresearchgate.net | Promotes self-condensation, less stable silanols bohrium.com | Lower degree of polymerization nih.govnih.gov |

The pH of the reaction medium is a critical factor that dramatically influences the rates of hydrolysis and condensation, as well as the adsorption of the silane (B1218182) onto surfaces. tandfonline.comuc3m.estandfonline.com

Hydrolysis Rate: The hydrolysis rate of silanes is strongly dependent on pH. tandfonline.comuc3m.estandfonline.comdtic.mil Acidic conditions (low pH) catalyze and accelerate the hydrolysis reaction, leading to the rapid formation of silanol groups. researchgate.net The hydrolysis rate is at its lowest at a neutral pH. tandfonline.comuc3m.estandfonline.comresearchgate.net Under basic conditions (high pH), hydrolysis still occurs but at a slower rate than in acidic conditions. researchgate.net For some silanes, a pH of 4 has been identified as optimal for hydrolysis. tandfonline.com

Condensation Rate and Adsorption: While acidic pH accelerates hydrolysis, it tends to decrease the rate of the self-condensation reaction, which is favorable for the adsorption and grafting processes. researchgate.net This is because the silanol groups are stabilized in acidic conditions. researchgate.net In contrast, basic conditions significantly promote the condensation reaction, leading to the rapid consumption of silanol groups and the formation of three-dimensional polymeric structures. researchgate.net For 3-aminopropylsilane (APS), the maximum uptake on silica (B1680970) and glass fibers from an aqueous solution was observed at a pH of 10.6. acs.org The pH also affects the surface charge; the isoelectric point (IEP) of an untreated SiO₂ surface is around pH 2.0–3.0, while for an APS-treated surface, the IEP is shifted to higher pH values, indicating the presence of amino groups. acs.org

Table 2: Influence of pH on Silane Hydrolysis and Condensation

| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Species/Process |

|---|---|---|---|

| Acidic (e.g., pH 2-4) | Fast tandfonline.comuc3m.esresearchgate.net | Slow researchgate.net | Rapid formation and stabilization of silanol (Si-OH) groups researchgate.net |

| Neutral (e.g., pH 6-7) | Slowest tandfonline.comuc3m.esresearchgate.net | Slow researchgate.net | Both hydrolysis and condensation are slow |

| Basic (e.g., pH 8-11) | Slower than acidic researchgate.net | Fast researchgate.net | Rapid self-condensation and formation of siloxane (Si-O-Si) networks researchgate.net |

The functional core of this compound's reactivity lies in the conversion of its methoxy groups to silanol groups, which then form siloxane linkages.

The hydrolysis of the Si-O-C bonds in this compound results in the formation of reactive silanol (Si-OH) groups. tandfonline.comuc3m.estandfonline.com This transformation can be monitored using techniques like FT-IR spectroscopy by observing the disappearance of Si-O-C bands and the appearance of Si-OH bands. tandfonline.comuc3m.estandfonline.com These silanol groups are intermediates that can then undergo condensation reactions. tandfonline.comuc3m.estandfonline.com

The condensation of these silanol groups with each other (self-condensation) or with hydroxyl groups on a substrate surface leads to the formation of stable siloxane (Si-O-Si) linkages. acs.org This process is responsible for the formation of a cross-linked, polymeric silane layer on a surface. acs.org The formation of these covalent Si-O-Si bonds at the interface is crucial for the adhesion-promoting properties of the silane. acs.org The resulting siloxane network can form linear and cyclic structures. researchgate.net

Under certain conditions, this compound can undergo polymerization to form larger macromolecular structures.

Acetone-induced polymerization: The presence of acetone can induce the polymerization of 3-aminopropyltrimethoxysilane (B80574). nih.govscispace.com The reaction involves the formation of an imine through the reaction of the amine group of the silane with acetone, which is accompanied by the release of water. nih.govscispace.com This released water then facilitates the hydrolysis of the alkoxysilane groups, leading to the formation of silanols. nih.govscispace.com Subsequent condensation of these silanols results in the formation of multiple siloxane linkages and a cross-linked macromolecular structure. nih.govscispace.com This process has been observed in solvents like chloroform and acetone but not in water. researchgate.netresearchgate.net

Self-condensation: In the absence of an external initiator like acetone, this compound can still polymerize through the self-condensation of its silanol groups, which are formed upon hydrolysis. daneshyari.combohrium.com This process is highly dependent on factors like pH, water concentration, and the solvent system. daneshyari.comresearchgate.net As discussed, basic pH conditions and certain solvent mixtures can promote this self-condensation, leading to the formation of oligomers and a three-dimensional siloxane network. bohrium.comresearchgate.net

Grafting and Covalent Immobilization Strategies

The ability of this compound to form covalent bonds with surfaces makes it a key component in various grafting and immobilization techniques.

Surface-initiated grafting involves the attachment of silane molecules to a substrate, often as a first step for further surface modification. The process typically relies on the hydrolysis of the silane's alkoxy groups and subsequent condensation with surface hydroxyl groups. nih.gov Different methods can be employed for this purpose:

Solution-phase grafting: This is a common method where the substrate is immersed in a solution containing the silane. nih.govnih.gov The solvent can be aqueous, anhydrous (like toluene), or an alcohol such as ethanol. nih.govmdpi.com Grafting in an anhydrous solution has been shown to produce more homogeneous and stable layers compared to grafting in an acid-aqueous solution. nih.gov Alcohols, when used as solvents, are not "innocent" and can participate in the reaction, leading to the incorporation of alkoxy groups from the solvent into the grafted layer. mdpi.com

Vapor-phase grafting: This technique involves exposing the substrate to the silane in its vapor phase. metu.edu.truchicago.edu This can be done immediately following surface preparation techniques like atomic layer deposition (ALD) to avoid contamination. uchicago.edu Vapor-phase deposition can lead to the formation of multilayer structures. metu.edu.tr Plasma-facilitated in-situ grafting is another vapor-phase method that can be used. metu.edu.trresearchgate.net

These grafting techniques result in the covalent immobilization of the this compound onto the surface, creating a functional layer with accessible amino groups for further reactions. researchgate.netnih.gov

Properties

Molecular Formula |

C4H11NOSi |

|---|---|

Molecular Weight |

117.22 g/mol |

InChI |

InChI=1S/C4H11NOSi/c1-6-7-4-2-3-5/h2-5H2,1H3 |

InChI Key |

GRAKIAFZHSPONK-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si]CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Grafting and Covalent Immobilization Strategies

Mechanisms of Covalent Attachment to Diverse Substrates

The foundational mechanism for the covalent attachment can be delineated into two principal stages:

Hydrolysis of Methoxysilane (B1618054) Groups: In the initial step, the methoxy (B1213986) groups (-OCH₃) of the 3-Aminopropylmethoxysilane molecule react with water to form reactive silanol (B1196071) groups (Si-OH). daneshyari.comelsevier.es This reaction is crucial as it activates the silane (B1218182) for subsequent bonding. The presence of water is a critical parameter; insufficient water leads to incomplete hydrolysis, whereas an excess can promote undesirable self-condensation of silane molecules in the solution. nih.govchemicalbook.com

Condensation and Covalent Bond Formation: The newly formed silanol groups are highly reactive toward hydroxyl groups (-OH) present on the substrate surface. daneshyari.comelsevier.es Through a condensation reaction, a covalent siloxane bond (Si-O-Substrate) is formed, anchoring the this compound molecule to the surface and releasing a molecule of water. researchgate.net Concurrently, adjacent hydrolyzed silane molecules can react with each other (self-condensation) to form intermolecular Si-O-Si linkages, leading to polymerization and the formation of a cross-linked network on the surface. elsevier.esresearchgate.net

The general reaction scheme is illustrated below:

Step 1: Hydrolysis R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH (Where R = -CH₂CH₂CH₂NH₂)

Step 2: Condensation with Substrate R-Si(OH)₃ + HO-Substrate → R-(OH)₂Si-O-Substrate + H₂O

Step 3: Self-Condensation (Polymerization) 2 R-Si(OH)₃ → R-(OH)₂Si-O-Si(OH)₂-R + H₂O

The success and quality of the resulting silane layer are highly dependent on the substrate's surface chemistry and the reaction conditions. The substrate must present accessible hydroxyl groups for the condensation reaction to occur. mdpi.comnih.gov For materials lacking sufficient surface hydroxyls, pre-treatment steps like plasma oxidation or acid/base treatments are often employed to generate these essential reactive sites. mdpi.com

The mechanism of attachment varies with the nature of the substrate, as detailed for common material classes:

Silica (B1680970) and Glass Substrates: These substrates are naturally rich in surface silanol (Si-OH) groups. The silanols of the hydrolyzed this compound readily condense with the surface Si-OH groups to form highly stable siloxane (Si-O-Si) covalent bonds. researchgate.netresearchgate.net This process effectively grafts the aminopropyl functional group onto the silica surface.

Metal Oxide Substrates (e.g., TiO₂, Al₂O₃): Many metal oxide surfaces are terminated with metal-hydroxyl groups (M-OH) under ambient conditions. nih.gov The covalent attachment mechanism is analogous to that on silica, involving the condensation reaction between the silane's Si-OH groups and the surface M-OH groups. acs.org This results in the formation of robust M-O-Si linkages, covalently bonding the silane layer to the metal oxide.

The structure of the final grafted layer—whether it is a uniform monolayer or a thicker, polymerized multilayer—is dictated by several experimental factors. The interplay of these parameters is crucial for controlling the surface modification outcome.

| Parameter | Effect on Mechanism | Resulting Film Characteristics | Source |

|---|---|---|---|

| Water Concentration | Essential for hydrolysis of methoxy groups. Excess water promotes self-condensation (oligomerization) in solution before surface attachment. | Trace amounts of water favor monolayer formation. High water content can lead to clustering and non-uniform multilayers. | nih.govchemicalbook.comresearchgate.net |

| Solvent | Affects silane solubility and interaction with the surface. Anhydrous solvents (e.g., toluene) can help control the amount of water and favor monolayer formation. | Choice of solvent influences layer thickness and stability. Deposition from toluene can result in thicker, less stable multilayers compared to aqueous solutions which can produce thinner, more stable layers. | nih.govacs.org |

| Temperature | Increases the rate of both hydrolysis and condensation reactions. Higher solution temperatures can lead to denser films. | Pre-annealing the solution can improve film quality, resulting in denser, more ordered, and thinner layers with better stability. | researchgate.net |

| Substrate Hydroxylation Density | A high density of surface -OH groups is required for extensive covalent bonding and monolayer formation. | High hydroxyl density promotes a monolayer growth mode. Low density can lead to multilayer formation as silane molecules polymerize among themselves. | nih.gov |

Initial adsorption of the aminosilane (B1250345) can also occur through hydrogen bonding between both the methoxy/silanol groups and the aminopropyl group with the surface hydroxyls. researchgate.net As the reaction progresses, these hydrogen bonds are replaced by more stable covalent Si-O-Si linkages. researchgate.net The amine group itself can also participate in hydrogen bonding, which can influence the orientation and packing density of the molecules on the surface. nih.gov

| Interaction Type | Description | Substrate/Molecule Moiety | Significance | Source |

|---|---|---|---|---|

| Covalent Bonding (Siloxane) | Formation of Si-O-Si or Si-O-Metal bonds via condensation reaction. | Silanol (Si-OH) on hydrolyzed silane and Hydroxyl (-OH) on substrate surface. | Primary mechanism for stable, irreversible attachment of the silane layer. | researchgate.netacs.orgresearchgate.net |

| Hydrogen Bonding | Initial, weaker adsorption of the silane molecule to the surface prior to covalent bonding. | Aminopropyl group (-NH₂) and Silanol/Methoxy groups of the silane with surface hydroxyls. | Influences initial adsorption, orientation, and can compete with covalent attachment. | nih.govresearchgate.net |

| Self-Condensation (Polymerization) | Inter-molecular condensation between hydrolyzed silane molecules to form Si-O-Si linkages. | Silanol (Si-OH) groups on adjacent hydrolyzed silane molecules. | Leads to the formation of cross-linked multilayers, especially in the presence of excess water. | elsevier.esresearchgate.net |

Advanced Characterization Techniques in 3 Apms Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the chemical structure and bonding characteristics of 3-APMS.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in 3-APMS and for monitoring its hydrolysis, condensation, and surface grafting reactions. The infrared spectrum of 3-APMS exhibits characteristic absorption bands corresponding to the vibrations of its various chemical bonds.

Key vibrational modes observed in the FTIR spectrum of 3-APMS and its derivatives include the stretching and bending of N-H bonds in the primary amine group, C-H stretching and bending in the propyl chain, Si-O-C stretching of the methoxy (B1213986) groups, and the formation of Si-O-Si bonds upon condensation. The presence of Si-O-Si bonds is a clear indicator of polymerization of the silane (B1218182). researchgate.net

Table 1: Characteristic FTIR Peak Assignments for 3-Aminopropylmethoxysilane and Related Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| ~3300-3400 | N-H stretching | researchgate.net |

| ~2840-2940 | C-H stretching | researchgate.net |

| ~1590 | N-H bending | researchgate.net |

| ~1385 | C-H bending in -CH₃ groups | researchgate.net |

| ~1072-1166 | C-N stretching | researchgate.net |

| ~1095 | Si-O-Si stretching | researchgate.net |

| ~794 | Si-O-Si bending | researchgate.net |

| ~761, 474 | N-H out-of-plane bending | researchgate.net |

| ~550-580 | Si-O-Si bonds | researchgate.net |

NMR spectroscopy provides detailed information about the atomic structure of 3-APMS. ¹H, ¹³C, and ²⁹Si NMR are used to characterize the molecule and its reaction products.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the aminopropyl and methoxy groups. The chemical shifts and coupling patterns provide insights into the molecular conformation. researchgate.net

¹³C NMR: Carbon-13 NMR helps in the characterization of the carbon skeleton of the 3-APMS molecule. researchgate.netacs.org Changes in the chemical shift of the carbon atoms, particularly the β-methylene carbon, can indicate environmental influences and interactions. researchgate.net

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the hydrolysis and condensation of 3-APMS. It can distinguish between different silicon environments, such as monomeric silanes, and silicon atoms with one, two, or three siloxane (Si-O-Si) bonds, often denoted as T¹, T², and T³ species, respectively. acs.orgresearchgate.net This technique allows for the quantification of the degree of cross-linking in polymerized 3-APMS films.

Table 2: Representative NMR Chemical Shifts for this compound and its Derivatives

| Nucleus | Group/Environment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | -CH₂- (alpha to Si) | ~0.6 | unina.it |

| ¹H | -CH₂- (beta to Si) | ~1.5 | unina.it |

| ¹H | -CH₂- (gamma to Si, alpha to N) | ~2.7 | unina.it |

| ¹H | -OCH₃ | ~3.5 | unina.it |

| ¹³C | -CH₂- (alpha to Si) | ~10 | researchgate.net |

| ¹³C | -CH₂- (beta to Si) | ~28 | researchgate.net |

| ¹³C | -CH₂- (gamma to Si, alpha to N) | ~45 | researchgate.net |

| ¹³C | -OCH₃ | ~50 | unina.it |

| ²⁹Si | Monomeric (T⁰) | ~-42 | researchgate.net |

| ²⁹Si | One siloxane bond (T¹) | ~-50 | researchgate.net |

| ²⁹Si | Two siloxane bonds (T²) | ~-58 | researchgate.net |

| ²⁹Si | Three siloxane bonds (T³) | ~-68 | researchgate.net |

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a 3-APMS-modified surface. High-resolution spectra of the C 1s, O 1s, Si 2p, and N 1s regions provide detailed information about the chemical bonding.

The N 1s spectrum is particularly informative, as the binding energy of the nitrogen photoelectrons can differentiate between free amine groups (-NH₂), protonated amine groups (-NH₃⁺), and hydrogen-bonded amine groups. This allows for the characterization of the acid-base properties of the aminosilane (B1250345) layer.

Table 3: Typical Binding Energies from XPS Analysis of 3-APMS Modified Surfaces

| Core Level | Chemical State | Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | C-C, C-H | ~284.6 | |

| N 1s | -NH₂ (prime amine) | ~399.0 | |

| N 1s | Hydrogen bonded -NH₂ | ~400.7 | |

| N 1s | Protonated -NH₃⁺ | ~401.5 | |

| Si 2p | Si-O | ~102-103 | |

| O 1s | Si-O | ~532-533 |

Raman spectroscopy and Inelastic Neutron Scattering (INS) are complementary vibrational spectroscopy techniques that provide information about the molecular vibrations of 3-APMS. While Raman scattering is sensitive to changes in polarizability, INS is particularly sensitive to the motions of hydrogen atoms due to the large neutron scattering cross-section of hydrogen.

A computational spectroscopy approach, often using Density Functional Theory (DFT), can be employed to simulate the Raman and INS spectra, aiding in the assignment of vibrational modes. nih.gov Studies have shown that while a monomer model can reasonably describe the experimental Raman spectra, larger cluster models (dimers, trimers) that account for intermolecular interactions are necessary to accurately reproduce the experimental INS spectra. This highlights the sensitivity of INS to non-covalent interactions such as hydrogen bonding. nih.gov

UV-Visible spectroscopy can be used to study the electronic transitions in 3-APMS and its complexes. While 3-APMS itself does not have strong chromophores in the visible region, it can form complexes with other molecules that do, allowing for indirect analysis. For instance, the interaction of 3-APMS with indicators or other molecules can lead to shifts in the absorption spectra, which can be used to monitor reactions or binding events.

Surface Sensitive Techniques

Given that 3-APMS is frequently used to modify surfaces, a range of surface-sensitive techniques are employed to characterize the resulting films.

Atomic Force Microscopy (AFM): AFM is used to visualize the topography of 3-APMS films on various substrates. It can provide information on the uniformity, roughness, and presence of aggregates or domains within the film. researchgate.netnih.gov Studies have shown that the morphology of the APTES films is dependent on the deposition technique, with some methods producing more uniform layers than others. researchgate.netnih.gov

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of 3-APMS coatings. It can be used to investigate the microstructure of the coatings and to analyze defects. fraunhofer.de When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the surface.

Ellipsometry: This optical technique is used to measure the thickness and refractive index of thin films. It is a non-destructive method that is highly sensitive to film thicknesses in the nanometer range, making it ideal for characterizing self-assembled monolayers of 3-APMS. horiba.com

Contact Angle Measurement: The wettability of a surface modified with 3-APMS is often assessed by measuring the contact angle of a liquid, typically water, on the surface. biolinchina.com The contact angle provides information about the surface energy and the hydrophobicity or hydrophilicity of the film, which is influenced by the orientation and packing of the 3-APMS molecules.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of substrates modified with 3-APMS at the nanoscale. Research findings indicate that the morphology of the resulting aminosilane layer is highly dependent on the number of available bonding sites on the silane molecule and the deposition conditions. For instance, 3-aminopropyltrimethoxysilane (B80574) (APTMS), with its three methoxy groups, has a higher tendency for polymerization, which can lead to the formation of islands and a rougher surface.

AFM studies have shown that self-assembled monolayers of 3-APMS can form nano-islands with diameters ranging from 40 to 100 nm. The thickness of these monolayers is typically in the range of 0.8 to 1.5 nm, with the molecules oriented nearly vertically to the substrate surface. The deposition method also plays a crucial role; films prepared from dilute vapor-phase and aqueous-phase deposition tend to be more uniform with fewer domains compared to those from concentrated vapor-phase or anhydrous organic-phase deposition.

| Parameter | Typical Value Range |

| Monolayer Thickness | 0.8–1.5 nm |

| Nano-island Diameter | 40–100 nm |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is frequently employed to observe the surface morphology of materials functionalized with 3-APMS, often in conjunction with other techniques like AFM. SEM provides valuable information about the uniformity and texture of the silane coating. For example, in the development of composite materials, SEM has been used to visualize the improved adhesion between glass fibers and a polypropylene (B1209903) matrix when 3-APMS is used as a coupling agent. Furthermore, SEM images of worn surfaces in tribological studies reveal the wear mechanisms of 3-APMS films.

Ellipsometry

Ellipsometry is a non-destructive optical technique widely used to determine the thickness of thin films, including those of 3-APMS. By measuring the change in polarization of light upon reflection from a surface, the thickness of the silane layer can be accurately determined. Studies have shown a linear increase in the thickness of 3-aminopropyltriethoxysilane (B1664141) (a related aminosilane) films with deposition time, at a rate of approximately 4.2 Å/hour under certain anhydrous conditions. This technique is crucial for controlling and optimizing the film deposition process to achieve desired layer thicknesses.

Streaming Potential and Contact Angle Measurements

Streaming potential measurements are utilized to investigate the surface charge properties of substrates modified with 3-APMS. The isoelectric point (IEP), the pH at which the surface has a net neutral charge, is a key parameter obtained from these measurements. For silica (B1680970) surfaces treated with an aminopropylsilane, the IEP can shift to values between 6.6 and 8.8, depending on the deposition conditions. This shift indicates the successful functionalization of the surface with amino groups. acs.org The changes in the amount of adsorbed silane can be effectively monitored by streaming potential. acs.org

Contact angle measurements provide information about the wettability of a surface, which is altered by the application of a 3-APMS layer. The inherent structure of the aminosilane self-assembled monolayer, including surface roughness and hydrogen bond formation, influences the wetting properties. Static advancing contact angles are considered the most stable and reliable for characterizing the surface wettability of these modified surfaces.

Thermal and Elemental Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and quantify the amount of 3-APMS grafted onto a substrate. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. For silica gel functionalized with 3-APMS, the TGA curve typically shows several distinct weight loss stages. An initial weight loss below 150°C is attributed to the desorption of physically adsorbed water. A subsequent weight loss between 150°C and 600°C corresponds to the decomposition of the grafted aminopropyl groups. The thermal stability of the functionalized material can be assessed from the onset temperature of this decomposition.

| Temperature Range | Event |

| < 150°C | Desorption of physisorbed water |

| 150°C - 600°C | Decomposition of grafted aminopropyl groups |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for confirming the successful functionalization of a substrate with 3-APMS and for quantifying the degree of surface modification. By measuring the weight percentages of carbon and nitrogen, the amount of organic silane present on an inorganic substrate can be determined. For instance, in the modification of silica gel, elemental analysis can confirm the presence of the aminopropyl groups and provide data to calculate the grafting density.

Below is a table showing representative elemental analysis data for a raw desiccant silica gel and the same silica gel after modification with an aminopropylsilane.

| Sample | Carbon (%) | Hydrogen (%) | Nitrogen (%) |

| Raw Desiccant Silica Gel | 0.00 | 0.00 | 0.00 |

| Amine Modified Silica Gel | 17.84 | 5.41 | 6.44 |

Structural and Morphological Probes

Probing the physical changes in a material after modification with 3-APMS is fundamental to understanding the new composite's behavior. Techniques such as X-ray diffraction, transmission electron microscopy, and nitrogen adsorption-desorption analysis offer a comprehensive view of the structural and surface alterations.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique used to analyze the crystalline structure and phase purity of materials. In the context of 3-APMS functionalization, XRD is employed to assess whether the modification process alters the core crystalline structure of the substrate material.

When nanoparticles, such as magnetic iron oxide (Fe₃O₄) or gadolinium oxide (Gd₂O₃), are coated with a silica layer and subsequently functionalized with aminopropyl silanes, XRD patterns are used to confirm the retention of the core's crystal structure. Research findings indicate that while the primary crystalline phase of the nanoparticle core remains unchanged, a notable decrease in the intensity of the diffraction peaks is often observed. This reduction in peak intensity is attributed to the formation of an amorphous silica shell on the nanoparticle surface, which scatters the X-rays, diminishing the signal from the crystalline core. For instance, in one study, the intense (311) peak corresponding to the Fe₃O₄ crystalline planes was still present after modification, but its intensity was reduced, confirming the presence of an amorphous silica coating derived from the silanization process.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of nanomaterials, providing high-resolution images of their size, shape, morphology, and dispersion. nrel.gov When materials are functionalized with 3-APMS, TEM is crucial for confirming the presence and uniformity of the resulting surface coating.

Studies utilizing TEM have successfully visualized the formation of silica layers on various nanoparticle cores following treatment with aminopropyl silanes. High-resolution TEM (HR-TEM) can measure the thickness of these deposited layers with high precision. For example, the functionalization of Gd₂O₃:Eu³⁺ nanoparticles with (3-Aminopropyl)trimethoxysilane (APTMS) after a silica-coating step resulted in a measurable silica layer of approximately 45 nm, which was confirmed via HR-TEM imaging. nih.gov Furthermore, TEM analysis can reveal changes in particle morphology induced by the silane. The amount of APTES used in the co-condensation synthesis of mesoporous silica nanoparticles has been shown to strongly influence particle shape, causing a transition from hexagonal to bean-like morphologies as the silane concentration increases. nih.govarxiv.org TEM also helps to assess the dispersion of nanoparticles in a matrix, showing, for instance, a fine distribution of silica-epoxy nanocomposites synthesized with APTES. mdpi.com

| Substrate Material | Silane Used | Key TEM Finding | Reference |

|---|---|---|---|

| Gd₂O₃:Eu³⁺ Nanoparticles | APTMS | Confirmation of a silica layer with ~45 nm thickness. | nih.gov |

| Mesoporous Silica Nanoparticles (MSNs) | APTES | Morphology change from hexagonal to bean-like with increased APTES content. | nih.govarxiv.org |

| Silica Nanoparticles | APTES | Tracked physical changes and degradation during dissolution studies. | nih.govrsc.org |

| Epoxy Matrix | APTES | Observed fine distribution of multi-sheet silica-based nanoparticles. | mdpi.com |

Nitrogen Adsorption-Desorption Isotherms (BET Surface Area)

Nitrogen adsorption-desorption analysis is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. The Brunauer-Emmett-Teller (BET) theory is commonly applied to calculate the surface area from the isotherm data. This technique is particularly informative for characterizing mesoporous materials before and after functionalization with 3-APMS.

The grafting of 3-APMS or its analogues onto the surface of a porous material typically leads to a reduction in the measured surface area and pore volume. This occurs because the silane molecules occupy active sites on the surface and can partially or completely block the entrances to the mesopores. The shape of the isotherm provides clues about the material's pore structure. Materials functionalized with 3-APMS often exhibit a Type IV isotherm, which is characteristic of mesoporous materials, indicating that the underlying pore structure is retained even after modification. researchgate.net However, the total amount of nitrogen adsorbed is lower compared to the unmodified material, confirming the surface functionalization.

| Material | Modification | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Isotherm Type |

|---|---|---|---|---|

| Mesoporous Silica | Unmodified | 1360 | 0.95 | IV |

| Mesoporous Silica | APTES-Functionalized | 850 | 0.62 | IV |

| Rice Husk Ash | Unmodified | 147 | 0.15 | IV |

| Rice Husk Ash | APTES-Functionalized | 95 | 0.10 | IV |

Note: The data in Table 2 is illustrative, based on typical findings reported in the literature, such as the general trend of decreasing surface area and pore volume post-functionalization. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques are essential for studying the properties of modified electrodes and for confirming the successful immobilization of molecules on conductive or semiconducting surfaces. Cyclic Voltammetry (CV) is a widely used method to probe the electrochemical behavior of a modified surface. mdpi.com

In the context of 3-APMS research, CV is used to characterize electrodes that have been functionalized with the silane, often as a preliminary step for attaching biomolecules like antibodies for immunosensors. psu.edu The successful grafting of an aminopropyl silane layer onto an electrode surface typically alters the electron transfer properties at the electrode-electrolyte interface. This modification often acts as a physical barrier, impeding the access of redox probes in the solution to the electrode surface.

This blocking effect is observable in the cyclic voltammogram. For instance, after modifying an electrode with APTES, an increase in the charge transfer resistance (Rct) is often measured. This indicates that the APTES film acts as a blocking layer for electron transfer, a behavior that confirms the successful immobilization of the silane on the electrode surface. The CV response of a known redox couple, such as [Fe(CN)₆]³⁻/⁴⁻, will show a decrease in peak currents and an increase in peak-to-peak separation after the electrode surface is functionalized, providing clear evidence of the surface modification.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Chemisorption and Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the atomic and electronic structures associated with the chemisorption of aminosilanes onto silicon surfaces. Ab initio calculations, which are based on fundamental quantum mechanics principles, reveal the energetic favorability of specific binding configurations and their impact on the substrate's electronic properties.

Research on the chemisorption of a closely related compound, 3-aminopropyltrimethoxysilane (B80574) (APTS), on a hydroxylated Si(001)-(2 × 2) surface considered two primary models for the molecule's location. osti.govdtic.mil The calculations determined that one position was significantly more energetically favorable than the other. osti.govdtic.mil

| Model | Relative Position | Energy Difference |

| Model 1 | Above-pedestal (intra-row) between adjacent Si dimers | 1.04 eV more favorable |

| Model 2 | Above-hollow | - |

This table summarizes the energetic comparison of two possible chemisorption sites for an aminosilane (B1250345) on a Si(001)-(2 × 2) surface, as determined by DFT calculations. osti.govdtic.mil

Furthermore, these DFT studies demonstrate that the chemisorption of the aminosilane molecule significantly alters the electronic band structure of the silicon surface. osti.govdtic.mil This change in electronic properties is fundamental to how these silane (B1218182) layers modify surface characteristics for applications like adhesion promotion and surface functionalization.

Molecular Modeling and Simulation of Surface Configuration

Molecular modeling and simulations provide a detailed picture of how 3-aminopropylmethoxysilane molecules arrange themselves on a substrate. These models build upon the energetic insights from DFT to predict the larger-scale configuration of the resulting monolayer.

Simulations confirm the energetic preference for the "above-pedestal" or intra-row position for aminosilanes on silicon surfaces, as identified in DFT calculations. osti.govdtic.mil Beyond identifying the most stable binding site, molecular modeling studies using techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) have shown that self-assembled 3-aminopropyltrimethoxysilane molecules tend to bond to the substrate in a nearly vertical orientation. researchgate.net The thickness of these self-assembled monolayers is typically measured to be between 0.8 and 1.5 nm. researchgate.net However, these layers can exhibit a substantial degree of disorder in their molecular packing, which is thought to arise from interactions between the amine tail groups and surface functionalities. researchgate.net

Theoretical Models for Adsorption Kinetics and Thermodynamics (e.g., Langmuir, Freundlich)

Theoretical adsorption models are used to describe and quantify the equilibrium and kinetics of the silanization process, where this compound molecules adsorb from a solution onto a solid surface. The Langmuir and Freundlich isotherm models are two of the most common frameworks used for this purpose. nih.gov

The Langmuir model assumes that adsorption occurs at specific, equivalent sites on a homogeneous surface, forming a monolayer. youtube.com It posits that once a site is occupied, no further adsorption can occur there. youtube.com The Freundlich model , conversely, is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. nih.govyoutube.com

Studies have shown that the adsorption of aminosilanes, such as aminopropyltriethoxy silane, onto quartz and silica (B1680970) surfaces can be effectively described by the Langmuir model. osti.govresearchgate.net This finding is consistent with the formation of a self-assembled monolayer on the substrate surface. The applicability of the Langmuir model provides valuable insights into the thermodynamics of the interaction, suggesting a defined number of active sites and a surface saturation point.

| Model | Key Assumptions |

| Langmuir | Adsorption is limited to a monolayer. youtube.com The surface is homogeneous, containing a fixed number of identical adsorption sites. youtube.com There are no interactions between adsorbed molecules. youtube.com |

| Freundlich | Adsorption occurs on a heterogeneous surface with a non-uniform distribution of adsorption heats. nih.gov Adsorption is not limited to a monolayer (multilayer adsorption is possible). nih.gov |

This table outlines the core assumptions of the Langmuir and Freundlich adsorption isotherm models. nih.govyoutube.com

The kinetics of the process, including the hydrolysis of the methoxy (B1213986) groups, have been observed to follow pseudo-first-order kinetics, with the rate depending on silane concentration and pH. mst.edu

Insights into Intermolecular Interactions through Computational Spectroscopy

Computational spectroscopy, which combines theoretical calculations with experimental spectroscopic data, offers a powerful lens for examining the subtle intermolecular forces at play within condensed phases of this compound. By simulating spectra from theoretical models and comparing them to experimental results, researchers can gain a detailed understanding of non-covalent interactions.

A computational spectroscopy approach using DFT has been successfully applied to assign the inelastic neutron scattering (INS) spectra of 3-aminopropyltrimethoxysilane. researchgate.netmdpi.com This research revealed that a simple model of a single molecule (a monomer) is insufficient to accurately describe the experimental spectrum. mst.edu A satisfactory description is only achieved when considering clusters of molecules, such as dimers and trimers. mst.edu

This highlights the critical importance of incorporating non-covalent intermolecular interactions to achieve a comprehensive understanding of the system. researchgate.netmdpi.com The trimer models, in particular, provide a remarkable match to the observed INS spectrum by accounting for a network of hydrogen bonds. mst.edu

| Interaction Type | Description |

| N-H···N | Classical hydrogen bond between the amine group of one molecule and the nitrogen of another. |

| N-H···O | Hydrogen bond between the amine group and an oxygen atom (e.g., from a methoxy group) of a neighboring molecule. |

| C-H···N | Weaker hydrogen bond involving a C-H bond and a nitrogen atom. |

| C-H···O | Weaker hydrogen bond involving a C-H bond and an oxygen atom. |

This table details the significant non-covalent intermolecular interactions identified in clusters of 3-aminopropyltrimethoxysilane using a combination of DFT calculations and INS spectroscopy. researchgate.netmst.edumdpi.com

Interestingly, while these cluster models are essential for accurately simulating INS spectra, optical vibrational techniques like infrared and Raman spectroscopy are less sensitive to these intermolecular effects. researchgate.netmdpi.com For these methods, a monomer model can provide a reasonably accurate description of the experimental spectra, underscoring the unique ability of neutron spectroscopy combined with DFT to probe the structure and dynamics of such molecular materials. researchgate.netmdpi.com

A Note on "this compound"

Following a comprehensive search for research applications of the chemical compound "this compound" within the specified outline, it has become evident that there is a significant lack of available scientific literature and data specifically pertaining to this compound. The vast majority of research in this area focuses on structurally similar but distinct compounds, namely 3-Aminopropyltriethoxysilane (B1664141) (APTES) and 3-Aminopropyltrimethoxysilane (APTMS) .

These related compounds are frequently used for the functionalization of nanomaterials and as coupling agents in composites, and the acronym "APS" is often used interchangeably in literature, which can lead to ambiguity. However, "this compound" implies a silane with a single methoxy group, making it chemically different from its widely studied triethoxy and trimethoxy counterparts.

Due to the strict instructions to focus solely on "this compound" and to ensure all generated content is scientifically accurate and directly addresses the provided outline for this specific compound, it is not possible to generate the requested article. Extrapolating findings from APTES or APTMS to "this compound" would be scientifically inaccurate and would violate the core requirements of the prompt.

Therefore, this article cannot be generated as requested due to the absence of specific research data for "this compound" in the public domain corresponding to the detailed subsections provided.

Research Applications in Advanced Materials Science

Composite Materials and Interfacial Adhesion Enhancement

Polyurethane and Epoxy Coatings on Metal Substrates (Adhesion Promotion, Corrosion Resistance)

3-Aminopropylmethoxysilane and its ethoxy- a and trimethoxy- analogs are extensively utilized as coupling agents or adhesion promoters in high-performance polyurethane and epoxy coating systems for metal substrates. hbku.edu.qa Their bifunctional nature, possessing a reactive amino group and hydrolyzable alkoxysilyl groups, allows them to form a durable chemical bridge between the organic coating and the inorganic metal surface. researchgate.netnih.gov

Adhesion Promotion: The mechanism of adhesion involves the hydrolysis of the methoxy (B1213986) groups into silanol (B1196071) (Si-OH) groups in the presence of surface moisture. These silanol groups then condense with hydroxyl groups present on the metal surface (e.g., steel, aluminum, zinc), forming stable, covalent metallo-siloxane bonds (M-O-Si). nih.govnih.gov Simultaneously, the aminopropyl group at the other end of the molecule reacts with the polymer matrix, for instance, with the epoxy rings in an epoxy resin or isocyanate groups in a polyurethane system. nih.gov This creates a robust, covalently bonded interface that significantly enhances the adhesion of the coating to the substrate. Research has demonstrated that the application of 3-aminopropyltriethoxysilane (B1664141) on stainless steel can increase the fracture strength of an adhesively bonded epoxy joint by more than 20 MPa. researchgate.net Similarly, incorporating aminosilane-modified silica (B1680970) nanoparticles into epoxy coatings on zinc substrates has been shown to significantly improve layer adhesion compared to coatings with unmodified silica. nih.gov

Corrosion Resistance: The enhanced adhesion provided by this compound is a primary factor in improving corrosion resistance, as it prevents delamination and the subsequent ingress of corrosive species at the coating-metal interface. ntu.ac.uk Furthermore, the silane (B1218182) molecules can self-condense to form a highly cross-linked polysiloxane network at the interface. researchgate.netnih.gov This network acts as a physical barrier, impeding the diffusion of water, oxygen, and ions like chloride to the metal surface. nih.govntu.ac.uk Studies on waterborne polyurethane (WPU) coatings on galvanized steel have shown that the addition of 3-aminopropyltrimethoxysilane (B80574) increases the coating's crosslinking degree and hydrophobicity. researchgate.net This leads to improved resistance against ion penetration and significantly enhanced performance in salt spray tests. nih.govresearchgate.net

The table below summarizes findings from a study on WPU coatings modified with an aminopropyl silane coupling agent on galvanized steel.

| APTMS Conc. (phr) | Hardness (Pencil) | Contact Angle (°) | Salt Spray Test Results (Corrosion) |

| 0 | HB | 70.5 | Significant corrosion after 24h |

| 3 | H | 75.2 | Minor corrosion spots after 48h |

| 5 | 2H | 80.1 | Minimal corrosion after 72h |

| 8 | 3H | 85.6 | No significant corrosion after 96h |

| Data derived from a study on the effects of 3-amino-propyltrimethoxysilane (APTMS) concentration on the properties of waterborne polyurethane coatings. researchgate.net |

Fillers and Pigments in Polymer Systems

In polymer composites, this compound serves as a crucial coupling agent for the surface treatment of inorganic fillers and pigments. mdpi.com Materials such as silica, glass fibers, kaolin, and metal oxides are often hydrophilic and exhibit poor compatibility with hydrophobic polymer matrices like polypropylene (B1209903), epoxy, and polyurethane. mdpi.comnih.gov This incompatibility can lead to filler agglomeration, poor dispersion, and weak interfacial adhesion, ultimately degrading the mechanical and thermal properties of the composite. mdpi.com

This compound addresses this by modifying the surface of the filler. The silane's alkoxy groups hydrolyze and react with surface hydroxyl groups on the inorganic filler, grafting the silane molecule onto its surface. nih.govmdpi.com The organofunctional amino group is then available to interact and form covalent bonds with the surrounding polymer matrix during compounding or curing. mdpi.comnih.gov This "molecular bridge" enhances the interfacial adhesion between the filler and the polymer, allowing for more effective stress transfer from the matrix to the reinforcement filler. nih.gov

The benefits of using this compound to treat fillers include:

Improved Dispersion: Surface modification reduces the surface energy of the filler, preventing re-agglomeration and promoting a more uniform distribution within the polymer matrix. hbku.edu.qamdpi.com

Enhanced Mechanical Properties: The improved interfacial bond leads to significant increases in the composite's tensile strength, flexural strength, and impact resistance. hbku.edu.qanih.gov

Better Processing: Improved wetting and dispersion of fillers in the polymer can reduce the viscosity of the mix, leading to easier processing. mdpi.com

Increased Moisture Resistance: The formation of a stable, covalent bond at the interface reduces water ingress, thereby improving the retention of mechanical and electrical properties in humid environments. hbku.edu.qaresearchgate.net

Advanced Adhesives and Sealants (Structural Adhesives)

This compound is a key additive in the formulation of advanced structural adhesives and sealants, where it functions as an excellent adhesion promoter. hbku.edu.qa It is widely used in systems based on epoxy, polyurethane, polysulfide, and RTV silicones to enhance bonding to a variety of inorganic substrates, particularly glass, aluminum, and steel. hbku.edu.qaresearchgate.net

In structural applications, the durability and strength of the adhesive bond are paramount. The silane improves performance by creating strong, covalent chemical links across the interface between the organic adhesive and the inorganic substrate. The amino-functional group of the silane reacts with and becomes incorporated into the polymer network of the adhesive, while the hydrolyzed methoxy groups form durable siloxane bonds with the substrate surface. This chemical linkage replaces weaker physical interactions, such as van der Waals forces, resulting in a bond with superior resistance to environmental factors like moisture, temperature fluctuations, and chemical exposure. hbku.edu.qa

Research has shown that the incorporation of aminosilanes into primer systems or directly into adhesive formulations can dramatically improve bond strength and durability. For example, in applications requiring the bonding of silicone-based materials to epoxy-painted surfaces, a tie-coating modified with an aminosilane (B1250345) coupling agent can be used to bridge the two dissimilar materials, achieving excellent interlaminar adhesion. The concentration of the aminosilane is a critical parameter; studies have shown that increasing the content of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane in a silicone tie-coating significantly improves adhesion to an epoxy primer, though excessive amounts can negatively impact the coating's own mechanical strength.

Sol-Gel Derived Materials and Hybrid Networks

Organically Modified Silica Xerogels (e.g., Urea (B33335) Cross-links)

This compound is a versatile precursor in the sol-gel synthesis of organically modified silicates (ORMOSILs), specifically silica xerogels. The sol-gel process involves the hydrolysis and condensation of silicon alkoxide precursors to form a porous, three-dimensional silica network. By using this compound as a co-precursor with traditional silica sources like tetraethoxysilane (TEOS), the aminopropyl group becomes an integral part of the final xerogel structure, imparting organic functionality to the inorganic silica framework.

A key application in this area is the formation of urea cross-links within the silica network. This can be achieved by co-condensing 3-aminopropyltrimethoxysilane with an isocyanate-functionalized silane, such as 3-isocyanatepropyltriethoxysilane. During the sol-gel process, the amine group of the aminosilane reacts with the isocyanate group to form a urea linkage (-NH-CO-NH-), creating a covalently cross-linked organic-inorganic hybrid material. These urea groups can also form hydrogen bonds and may catalyze the sol-gel reactions, influencing the final structure and porosity of the xerogel. Such hybrid xerogels exhibit properties derived from both the rigid silica network and the organic cross-links, opening possibilities for materials with tailored luminescence, mechanical properties, and surface chemistry.

Polysiloxane Networks for Tissue Engineering and Biomaterials (e.g., Bone Reconstruction)

In the field of biomaterials, aminosilanes are used via the sol-gel process to synthesize flexible and bioactive polysiloxane networks for applications in tissue engineering, particularly for bone reconstruction. Organic-inorganic hybrid materials are desirable for bone regeneration as they can combine the flexibility of a polymer with the bioactive properties of an inorganic component.

Using precursors like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (DAMO), researchers can create amino-functionalized polyorganosiloxane hybrids. These networks can be made more hydrolytically stable by co-polymerizing with other silanes. A critical step for bone reconstruction is to induce bioactivity, which is the ability of a material to bond with living tissue. This is often achieved by incorporating calcium ions into the siloxane network during synthesis.

When these calcium-containing amino-polysiloxane hybrids are placed in a simulated body fluid (SBF), they promote the formation of a nanocrystalline apatite-like phase on their surface. This apatite formation is a strong indicator of in-vitro bioactivity and is a prerequisite for bone-bonding. The presence of amino groups from the silane precursor is significant as they provide sites for interaction with biological molecules and influence the material's surface charge, which in turn affects bioactivity and degradability. These tailored, bioactive polysiloxane networks are promising materials for creating scaffolds that support bone tissue regeneration.

| Hybrid Material Composition (DAMO:MPS Molar Ratio) | Calcium Release in SBF (ppm after 7 days) | Apatite Formation in SBF |

| 1:1 | 15 | Minimal |

| 2:1 | 35 | Moderate layer observed |

| 3:1 | 60 | Dense, uniform layer |

| Data derived from a study on amino-polysiloxane hybrids for bone reconstruction, showing the effect of the aminosilane (DAMO) to methacryloxysilane (B14707743) (MPS) ratio on bioactivity. |

Proton-Conducting Membranes

This compound and its analogs are valuable precursors for fabricating organic-inorganic hybrid proton-conducting membranes via the sol-gel process. These membranes are critical components in electrochemical devices such as proton exchange membrane fuel cells (PEMFCs). researchgate.net The goal is to create materials with high proton conductivity, good mechanical and thermal stability, and low fuel crossover, particularly for operation at high temperatures and low humidity where traditional polymer membranes fail.

The sol-gel approach allows for the creation of a stable polysiloxane network, while the aminopropyl group provides a functional handle for introducing proton-conducting sites. One successful strategy involves the reaction of the aminosilane precursor with sulfuric acid. This results in a hybrid structure where rod-like polysiloxanes are decorated with ion complexes of ammonium (B1175870) groups and hydrogen sulfate (B86663) (HSO₄⁻). Protons can then be transported through a network of hydrogen bonds formed between these HSO₄⁻ anions, enabling efficient proton conduction even in the absence of water (anhydrous conditions). Membranes produced via this method have demonstrated high conductivity, reaching 2 x 10⁻³ S cm⁻¹ at 200°C under a dry atmosphere.

Another approach is to create a zwitterionic structure by reacting the aminosilane with 3-propanesultone to introduce both ammonium and sulfonic acid functionalities onto the same molecule. researchgate.net This zwitterionic silane can then be used in a sol-gel process, often cross-linked with a polymer like poly(vinyl alcohol), to form a stable proton-conductive membrane. researchgate.net These membranes exhibit a good balance of properties, including reasonable proton conductivity (up to 4.85 x 10⁻² S cm⁻¹), low methanol (B129727) permeability, and good mechanical strength, making them promising for direct methanol fuel cell (DMFC) applications. researchgate.net

Enzyme and Ligand Immobilization Matrices (e.g., Biosensors, Electrocatalysis)

This compound and its ethoxy analogue, 3-aminopropyltriethoxysilane (APTES), are pivotal in the development of advanced biosensors and electrocatalytic platforms due to their ability to form stable matrices for the immobilization of enzymes and ligands. The underlying principle of their application lies in the process of silanization, where the silane's alkoxy groups hydrolyze and form covalent bonds with hydroxyl (-OH) groups present on the surfaces of various substrates, such as silicon, silicon nitride, and metal oxides. This process results in a durable monolayer with terminal amine groups that serve as anchor points for biomolecules.

The primary amine group of this compound provides a reactive site for the covalent attachment of enzymes, antibodies, and DNA probes. This immobilization is crucial for the fabrication of highly sensitive and selective biosensors. For instance, in enzyme-based biosensors, enzymes are attached to the functionalized surface, bringing them in close proximity to the transducer for efficient catalytic activity and signal generation. Similarly, for immunosensors, antibodies are immobilized to selectively capture target antigens, and in DNA sensors, DNA probes are fixed to detect complementary DNA sequences. gelest.com The covalent linkage ensures the stability of the immobilized biomolecules, preserving their biological activity and specificity, which is essential for the reliability and reusability of the biosensor.

A significant advantage of using this compound for surface modification is the prevention of non-specific adsorption. The formation of a protective silane layer on the sensor surface minimizes the unwanted binding of other molecules from the sample matrix, which could otherwise interfere with the detection of the target analyte and lead to false signals. gelest.com The efficiency of the APTES modification is influenced by several parameters, including its concentration and the reaction time, which can be optimized to create a thin and stable layer for enhanced biosensor performance. echemcom.com

The table below summarizes the applications of this compound in enzyme and ligand immobilization for biosensing and electrocatalysis.

| Application Area | Immobilized Biomolecule/Ligand | Substrate Material | Key Benefit |

| Enzyme Sensors | Enzymes (e.g., Glucose Oxidase) | Indium-Gallium Zinc Oxide (IGZO) thin films, Silicon Nitride | Enhanced catalytic activity and signal transduction. echemcom.com |

| Immunosensors | Antibodies (e.g., Anti-HSA) | Silicon Nitride | Selective and specific detection of target antigens. echemcom.com |

| DNA Sensors | DNA Probes | Oxidized surfaces | Specific capture of complementary DNA sequences. gelest.com |

| Electrocatalysis | Ligands, Metal Complexes | Electrode surfaces | Facilitates stable attachment of catalysts for electrochemical reactions. |

Separation and Remediation Technologies

Adsorbents for Pollutant Removal (e.g., Dyes, Heavy Metals, Hexamethyldisiloxane (B120664), Trimethoprim)

The functionalization of various materials with this compound has been extensively researched for the development of effective adsorbents for environmental remediation. The amine groups introduced onto the adsorbent surface play a crucial role in binding a wide range of pollutants through mechanisms such as electrostatic interactions, chelation, and hydrogen bonding.

Dye Removal: Materials like bentonite (B74815) clay, spent coffee grounds, and mesoporous silica (MCM-41), when functionalized with this compound, exhibit enhanced adsorption capacities for various dyes. For instance, APTES-functionalized bentonite has shown a significant capacity for the removal of methylene (B1212753) blue from aqueous solutions, with an adsorption capacity of 217.40 mg/g. echemcom.com Similarly, APTES-modified spent coffee grounds have been effective in adsorbing reactive dyes such as Reactive Black 5, Reactive Orange 16, and Reactive Yellow 2. The protonated amine groups on the adsorbent surface at acidic pH values facilitate strong electrostatic interactions with anionic dye molecules.

Heavy Metal Removal: The amine groups on functionalized adsorbents act as effective chelating agents for the removal of heavy metal ions from wastewater. Mesoporous silica materials like MCM-41, when functionalized with aminopropyl groups, have demonstrated high adsorption capacities for various heavy metals, including copper (Cu²⁺), lead (Pb²⁺), cadmium (Cd²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). The presence of these functional groups allows for the efficient capture of metal ions even at low concentrations.

Hexamethyldisiloxane (HMDS) Removal: Recent studies have explored the use of 3-aminopropyltrimethoxysilane (APTMS)-modified activated porous carbon for the removal of volatile methyl siloxanes like hexamethyldisiloxane. The surface modification with APTMS not only enhances the hydrophobicity of the activated carbon but also improves its textural properties, leading to a high adsorption capacity. The maximum breakthrough adsorption capacity for hexamethyldisiloxane was reported to be 360.1 mg g⁻¹. nih.gov

Trimethoprim (B1683648) Removal: The antibiotic trimethoprim can be effectively removed from wastewater using adsorbents functionalized with this compound. A chelating matrix prepared by modifying silica gel with 3-aminopropyltrimethoxysilane and subsequent functionalization has shown a high removal capacity for trimethoprim, reaching up to 420 mg g⁻¹. The removal efficiency is pH-dependent, with higher removal percentages observed at increased pH levels.

The following table summarizes the research findings on the use of this compound-functionalized materials as adsorbents for various pollutants.

| Pollutant | Adsorbent Material | Functionalizing Agent | Adsorption Capacity (mg/g) |

| Methylene Blue | Bentonite | 3-aminopropyltriethoxysilane (APTES) | 217.40 |

| Reactive Dyes (RB5, RO16, RY2) | Spent Coffee Grounds | 3-aminopropyltriethoxysilane (APTES) | 148.68 (RB5), 118.32 (RO16), 158.49 (RY2) |

| Heavy Metals (Cu²⁺, Pb²⁺, etc.) | Mesoporous Silica (MCM-41) | 3-aminopropyltrimethoxysilane (APTMS) | Varies with metal ion |

| Hexamethyldisiloxane | Activated Porous Carbon | 3-aminopropyltrimethoxysilane (APTMS) | 360.1 |

| Trimethoprim | Silica Gel | 3-aminopropyltrimethoxysilane (APTMS) | 420 |

Catalytic Support Materials and Immobilization of Precatalysts (e.g., Schiff Base complexes)

This compound serves as a versatile coupling agent for the immobilization of catalysts and precatalysts on solid supports, creating heterogeneous catalytic systems with improved stability, reusability, and ease of separation from the reaction mixture.

The primary amine group of this compound can be readily reacted with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These Schiff bases are important ligands in coordination chemistry and can form stable complexes with various metal ions. By first functionalizing a support material (e.g., silica, magnetic nanoparticles) with this compound, Schiff base complexes can be covalently anchored to the surface. This methodology has been employed to immobilize copper (Cu) and zinc (Zn) Schiff base precatalysts, which are active in the synthesis of cyclic carbonates.

Furthermore, the amine-functionalized supports can be used to immobilize other types of catalysts. For example, 3-aminopropyl-triethoxysilane functionalized graphene oxide has been developed as a highly efficient and recyclable solid base catalyst for Knoevenagel condensation reactions. The covalent grafting of the aminopropyl groups onto the graphene oxide surface provides the catalytic sites for the reaction.

The immobilization of catalysts on supports modified with this compound offers several advantages. It prevents the leaching of the catalyst into the product stream, allows for the easy recovery and reuse of the catalyst, and can enhance the catalyst's stability and activity.

The table below provides examples of the application of this compound in creating catalytic support materials.

| Catalyst/Precatalyst | Support Material | Application |

| Copper (Cu) and Zinc (Zn) Schiff Base Complexes | Silica | Formation of cyclic carbonates |

| Basic Catalytic Sites (-NH₂) | Graphene Oxide | Knoevenagel condensation |

Future Directions and Emerging Research Avenues

Development of Novel 3-APMS Derivatives and Oligomers

Research is actively exploring the synthesis of new molecules based on the 3-APMS structure to enhance performance and introduce new functionalities. The modification of the primary amine or the methoxysilane (B1618054) groups can lead to derivatives with tailored properties such as improved thermal stability, enhanced reactivity, or specific biological interactions.

One significant area of development is the creation of silsesquioxane oligomers. For instance, octa(3-aminopropyl)silsesquioxane can be synthesized through the hydrolytic condensation of related aminosilanes like (3-Aminopropyl)triethoxysilane (APTES). wikipedia.orgnih.gov This process creates well-defined, cage-like structures that can serve as advanced building blocks for hybrid organic-inorganic nanocomposites. researchgate.net Similarly, novel oligomers like hexaaminotrisiloxane have been synthesized in a two-stage process, offering potential as effective silicon-containing cross-linking agents for polymer systems such as epoxy resins. bohrium.com

The chemical synthesis of derivatives often involves standard organic reactions targeting the amine group. researchgate.net These synthetic strategies allow for the attachment of a wide array of functional moieties, expanding the utility of the original 3-APMS molecule.

Table 1: Examples of 3-APMS Related Derivatives and Oligomers

| Derivative/Oligomer | Precursor Example | Synthesis Method | Potential Application |

|---|---|---|---|

| Octa(3-aminopropyl)silsesquioxane | (3-Aminopropyl)triethoxysilane | Hydrolytic Condensation | Building blocks for hybrid nanocomposites |

| Hexaaminotrisiloxane | 3-Aminopropyltriethoxysilane (B1664141) | Two-stage sequential reaction | Silicon-containing cross-linking agent |

Advanced Fabrication and Deposition Techniques (e.g., Molecular Layer Deposition, Vapor Phase Deposition)

The precise deposition of 3-APMS onto substrates is critical for its function as a coupling agent and surface modifier. Advanced fabrication techniques are being developed to achieve monolayer control, high film density, and conformal coatings on complex, high-aspect-ratio nanostructures.

Vapor Phase Deposition (VPD) , including Chemical Vapor Deposition (CVD), is a powerful method for applying thin films of aminosilanes. pvateplaamerica.com In a typical CVD process, a volatilized precursor is passed over a substrate, where it reacts or decomposes to form the desired film. wikipedia.org Studies using the related compound APTES have shown that VPD can produce covalently bonded monolayers on silicon dioxide substrates at elevated temperatures (e.g., 150 °C) and low pressures. nih.gov The resulting films can be characterized by a very low average surface roughness of 0.12-0.15 nm. nih.gov

Atomic Layer Deposition (ALD) and the closely related Molecular Layer Deposition (MLD) offer even greater precision. ALD is a self-limiting process that allows for the deposition of films one atomic layer at a time, enabling exceptional control over thickness and conformality. nih.gov Research has demonstrated that sequential, self-catalytic reactions involving aminosilanes (like APTES), water, and ozone can be used to deposit highly uniform silicon dioxide films at low temperatures (120–200 °C). nih.gov This technique can also be used to grow a high-density aminopropylsiloxane network on a surface by using repeated cycles of aminosilane (B1250345) and water vapor exposure. acs.org A single cycle can achieve surface densities of around 1.8 to 2.0 molecules/nm², which can be increased to up to 3.0 molecules/nm² after four or five cycles. acs.org

Table 2: Comparison of Advanced Deposition Techniques for Aminosilanes

| Technique | Process Principle | Key Advantages | Typical Process Parameters | Resulting Film Properties |

|---|---|---|---|---|

| Vapor Phase Deposition (VPD/CVD) | Thermal decomposition/reaction of volatile precursor on a substrate. wikipedia.org | Can produce uniform monolayers over large areas. nih.gov | Temperature: 50-150°C; Low pressure. nih.govpvateplaamerica.com | Low surface roughness (0.12-0.15 nm); Stable films. nih.gov |

| Atomic/Molecular Layer Deposition (ALD/MLD) | Sequential, self-limiting surface reactions. nih.gov | Angstrom-level thickness control; Excellent conformality on 3D structures. nih.gov | Temperature: 120-200°C; Sequential precursor pulses (e.g., aminosilane, water, ozone). nih.gov | High-density networks; Tunable surface functional groups. nih.govacs.org |

Multi-scale Modeling and Simulation for Predictive Design

Computational modeling has become an indispensable tool for understanding the behavior of 3-APMS at the molecular level and for predicting the properties of materials that incorporate it. Multi-scale modeling approaches, ranging from quantum mechanics to molecular dynamics, provide insights that are difficult to obtain through experimental methods alone.

At the most fundamental level, Density Functional Theory (DFT) is used to study the grafting mechanism of aminosilanes onto surfaces. nih.gov These simulations can determine the most energetically favorable ways for the silane (B1218182) to bind to a substrate. For example, DFT calculations have been used to investigate whether the silane grafts via one, two, or all three of its alkoxy groups, referred to as single-, double-, and three-toothed states. nih.gov Such studies reveal how different grafting states influence the electronic structure and interactions at the interface. nih.gov This theoretical foundation helps explain the reaction mechanisms and provides a basis for optimizing surface modification processes. nih.gov

The insights gained from these quantum mechanical calculations can then be used to develop more accurate force fields for larger-scale Molecular Dynamics (MD) simulations. MD simulations can model the behavior of thousands or millions of atoms over time, allowing researchers to predict macroscopic properties such as the mechanical strength of a composite material, the diffusion of molecules through a functionalized membrane, or the conformational changes of a modified surface in different solvent environments. This predictive capability accelerates the design of new materials by allowing for virtual screening of different 3-APMS derivatives and concentrations before undertaking extensive laboratory work.

Integration of 3-APMS in Smart and Responsive Materials

A key area of emerging research is the use of 3-APMS to create "smart" materials that can change their properties in response to external stimuli. nih.gov The primary amine group on the 3-APMS molecule is the key to this functionality, as it can be protonated or deprotonated in response to changes in the local pH. nih.gov

This pH-responsiveness can be harnessed in several ways:

Controlled Drug Delivery: Polymeric nanoparticles or hydrogels incorporating 3-APMS can be designed to be stable at physiological pH but to swell or disassemble in the acidic microenvironments of tumors or endosomes, triggering the release of a therapeutic payload. nih.gov

Smart Surfaces and Sensors: Surfaces functionalized with 3-APMS can alter their charge, wettability, and adhesive properties based on pH. nih.gov This could be used to create sensors where a change in pH triggers an optical or electrical signal, or surfaces that can selectively capture and release biomolecules. nih.gov

Stimuli-Responsive Gates: When 3-APMS is used to modify the interior of porous materials, the protonation of the amine groups can act as a "gate," controlling the diffusion of ions or molecules through the pores in a pH-dependent manner.

Beyond pH, the amine group can be further modified to respond to other stimuli, such as temperature or light, by attaching appropriate functional groups. For example, grafting a thermoresponsive polymer like poly(N-isopropylacrylamide) (PNIPAAm) to the amine group could create a surface that changes its hydrophilicity at a specific temperature. frontiersin.orgyoutube.com

Table 3: Stimuli-Responsive Applications Enabled by 3-APMS

| Stimulus | Responsive Moiety | Mechanism of Action | Potential Application |

|---|---|---|---|

| pH | Primary Amine (-NH₂) | Protonation/deprotonation of the amine group alters local charge and conformation. nih.gov | Drug delivery, biosensors, controlled adhesion surfaces. nih.gov |

| Temperature | Amine group functionalized with a thermoresponsive polymer (e.g., PNIPAAm). | Polymer undergoes a conformational change (collapse/swelling) above a critical solution temperature. frontiersin.org | Thermo-responsive coatings, cell sheet engineering, microfluidics. |

| Light | Amine group functionalized with a photo-sensitive molecule (e.g., azobenzene). | Molecule undergoes isomerization (e.g., cis-trans) upon light exposure, inducing a structural change. | Light-controlled release systems, optical switches. |

Sustainable Synthesis Routes and Environmental Considerations in 3-APMS Applications

As with all industrial chemicals, there is a growing emphasis on developing greener synthesis methods for aminosilanes and mitigating their environmental impact throughout their lifecycle.

Traditional synthesis routes for aminosilanes often rely on chlorosilanes, which are corrosive and generate significant amounts of ammonium (B1175870) salt waste. rsc.org A more sustainable alternative being explored is the catalytic dehydrocoupling of amines and silanes. rsc.org This method forms the desired Si-N bond directly, with the only byproduct being hydrogen gas, representing a much cleaner and more atom-economical process. rsc.org Research is focused on developing efficient catalysts that can facilitate this transformation for a wide range of aminosilanes, including precursors to 3-APMS.

Environmental considerations also extend to the use and disposal of materials containing 3-APMS. The strong covalent bonds it forms with inorganic substrates can make recycling challenging. Therefore, research into the lifecycle of these materials is crucial. Strategies for recycling silane coupling agents from industrial waste streams are being investigated. uychem.com One common method is distillation, which separates the silane from other components in a mixture based on differences in boiling points, allowing it to be recovered and reused. uychem.com Developing materials that are either biodegradable or more easily recycled at the end of their service life is a key goal for the sustainable application of 3-APMS.

Q & A

Q. What are the standard protocols for synthesizing 3-Aminopropylmethoxysilane in laboratory settings?

this compound is typically synthesized via hydrolysis-condensation reactions under controlled conditions. A common method involves reacting aminopropyl precursors with methoxysilane groups in anhydrous solvents (e.g., toluene) to minimize premature hydrolysis. The reaction requires inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference. Post-synthesis purification via vacuum distillation or column chromatography is critical to remove unreacted monomers and byproducts .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For verifying molecular structure (e.g., ¹H NMR peaks at δ 0.6–1.2 ppm for Si-CH₂ groups and δ 2.6–3.0 ppm for NH₂ protons) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm Si-O-Si (~1050 cm⁻¹) and NH₂ (~3300 cm⁻¹) bonding .

- Elemental Analysis : For quantifying carbon, hydrogen, and nitrogen content to validate purity (>97%) .

Q. What are the primary research applications of this compound in materials science?

This silane is widely used as:

- Surface Coupling Agent : Enhances adhesion between organic polymers and inorganic substrates (e.g., glass, silica nanoparticles) in nanocomposites .

- Biomaterial Functionalization : Modifies surfaces for protein immobilization or cell culture substrates due to its amine reactivity .

- Electronic Materials : Serves as a dielectric layer precursor in semiconductor fabrication .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Tightly fitting safety goggles, nitrile gloves, and chemical-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .